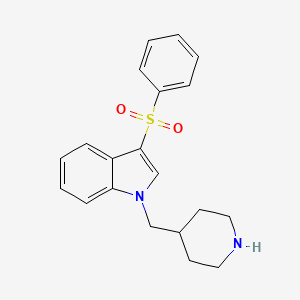
1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro- is a synthetic organic compound that belongs to the class of diketones This compound is characterized by the presence of a butanedione backbone with a trifluoromethyl group and a naphthalenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-butanedione, 4-ethenyl-1-naphthalenyl derivatives, and trifluoromethylating agents.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or other reduced forms.
Substitution: The trifluoromethyl group and naphthalenyl substituent can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its interactions with biological molecules and potential biological activities.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.
作用機序
The mechanism by which 1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro- exerts its effects involves interactions with molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to receptors, modulating cellular signaling and responses.
Chemical Interactions: The compound’s chemical properties may enable it to interact with other molecules, leading to various effects.
類似化合物との比較
Similar Compounds
- 1,3-Butanedione, 1-(4-methyl-1-naphthalenyl)-4,4,4-trifluoro-
- 1,3-Butanedione, 1-(4-phenyl-1-naphthalenyl)-4,4,4-trifluoro-
- 1,3-Butanedione, 1-(4-ethenyl-1-phenyl)-4,4,4-trifluoro-
Uniqueness
1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro- is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group and naphthalenyl substituent may enhance its reactivity and interactions with other molecules.
特性
CAS番号 |
695176-30-8 |
|---|---|
分子式 |
C16H11F3O2 |
分子量 |
292.25 g/mol |
IUPAC名 |
1-(4-ethenylnaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione |
InChI |
InChI=1S/C16H11F3O2/c1-2-10-7-8-13(12-6-4-3-5-11(10)12)14(20)9-15(21)16(17,18)19/h2-8H,1,9H2 |
InChIキー |
JMFZKTOQMLKFEV-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C2=CC=CC=C12)C(=O)CC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


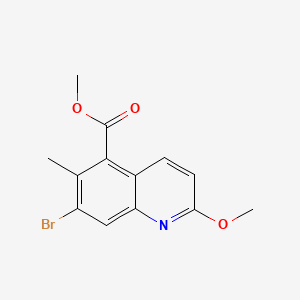
![N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12525368.png)
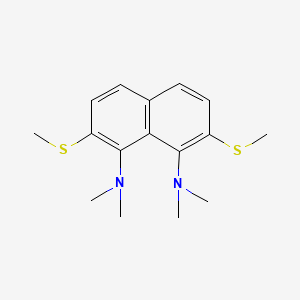

![1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B12525383.png)
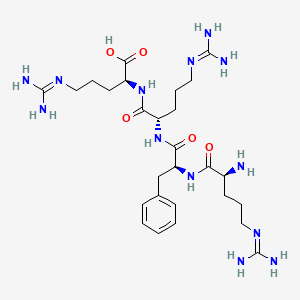

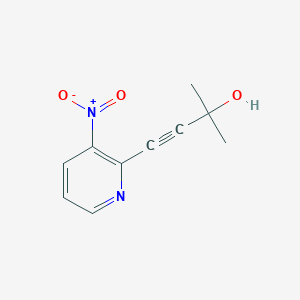
![(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone](/img/structure/B12525423.png)

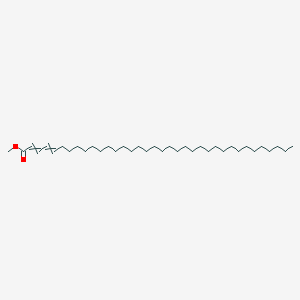
![1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525440.png)
